molecular formula C20H13N3O2 B10845770 6-Phenyl-8-(3-nitrophenyl)-1,7-naphthyridine

6-Phenyl-8-(3-nitrophenyl)-1,7-naphthyridine

Cat. No.: B10845770
M. Wt: 327.3 g/mol
InChI Key: SRVUGPYWYLBZNI-UHFFFAOYSA-N
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Description

8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between 2-aminopyridine and a carbonyl compound. The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as Lewis acids or bases .

Another approach involves the cyclization of appropriate precursors under high-temperature conditions. For example, the reaction of 3-nitrobenzaldehyde with 2-aminopyridine in the presence of a catalyst such as polyphosphoric acid can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Nitro-phenyl)-6-phenyl-[1,7]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

8-(3-nitrophenyl)-6-phenyl-1,7-naphthyridine

InChI

InChI=1S/C20H13N3O2/c24-23(25)17-10-4-8-15(12-17)20-19-16(9-5-11-21-19)13-18(22-20)14-6-2-1-3-7-14/h1-13H

InChI Key

SRVUGPYWYLBZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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